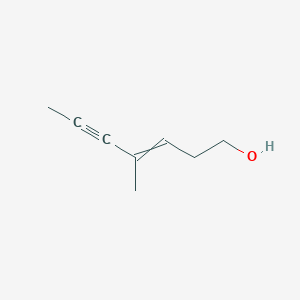
3,6-Dipropyl-1,2,4,5-tetrazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dipropyl-1,2,4,5-tetrazinane is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a six-membered ring containing four nitrogen atoms and two carbon atoms, with propyl groups attached to the carbon atoms at positions 3 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dipropyl-1,2,4,5-tetrazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dipropyl-1,2,4,5-tetrazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dipropyl-1,2,4,5-tetrazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3,6-Dipropyl-1,2,4,5-tetrazinane involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but with phenyl groups instead of propyl groups.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups, offering different electronic properties.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thienyl groups, used in electronic applications.
Uniqueness: 3,6-Dipropyl-1,2,4,5-tetrazinane is unique due to its specific propyl substitutions, which influence its reactivity and solubility. This makes it particularly suitable for applications requiring specific steric and electronic properties .
Propiedades
Número CAS |
13717-84-5 |
|---|---|
Fórmula molecular |
C8H20N4 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3,6-dipropyl-1,2,4,5-tetrazinane |
InChI |
InChI=1S/C8H20N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7-12H,3-6H2,1-2H3 |
Clave InChI |
LQNIFRQTYHAURK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1NNC(NN1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
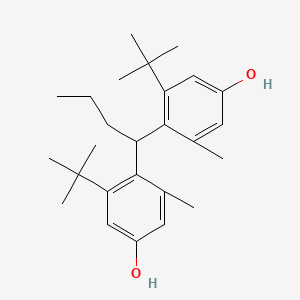
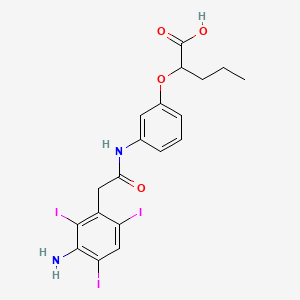
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
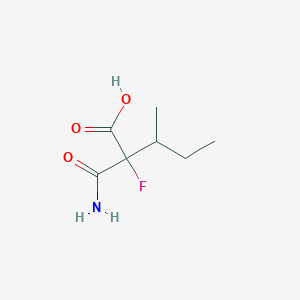


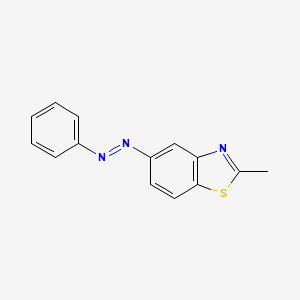
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

